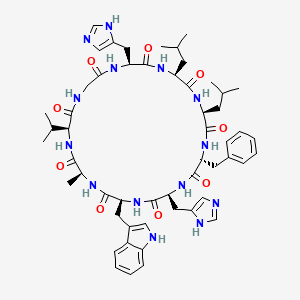

Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclic peptides like the one you mentioned are a class of compounds that have garnered interest due to their potential in drug development . They are characterized by a sequence of amino acids connected in a cyclic structure . The specific peptide you mentioned is a cyclic peptide composed of the amino acids D-phenylalanine (D-phe), histidine (his), tryptophan (trp), alanine (ala), valine (val), glycine (gly), histidine (his), leucine (leu), and leucine (leu).

Synthesis Analysis

Cyclic peptides can be synthesized through various methods. One common method involves a multicomponent domino process followed by coupling reactions . This process allows for the systematic substitution of different amino acids in the peptide sequence .Molecular Structure Analysis

The molecular structure of cyclic peptides can be complex and varies based on the specific amino acids in the sequence. Molecular dynamics simulations and machine learning models have been used to predict the structural ensembles of cyclic peptides .Chemical Reactions Analysis

The chemical reactions involving cyclic peptides can be diverse and complex. They often involve changes in the oxidation states of the molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of cyclic peptides depend on their specific structure. Some general properties of cyclic compounds include their boiling points, melting points, and densities .科学的研究の応用

Bioactive Properties of Cyclic Dipeptides : Cyclic dipeptides exhibit interesting physiological and pharmacological activities. Some, like cyclo(His-Pro), are endogenous to mammals and show bioactive properties. These peptides are relatively unexplored but hold great promise for future applications (Prasad, 1995).

Identification and Analysis by Mass Spectrometry : Mass spectrometry has been used to identify and analyze various cyclic dipeptides. This method helps in understanding their structural characteristics and potential biological implications (Szafranek, Palacz, & Grzonka, 1976).

Discovery from Natural Sources : New cyclic depsipeptides have been discovered from natural sources like endophytic fungi. These findings highlight the diversity of cyclic peptides in nature and their potential pharmacological activities (Huang et al., 2007).

Occurrence in Food and Beverages : Cyclic dipeptides have been identified in various food products and beverages, such as wines. Their presence and concentration in these consumables could be of interest for understanding their health impacts (Stamatelopoulou et al., 2018).

Synthesis and Testing for Biological Activity : Research has been conducted on the synthesis of cyclic dipeptides and their testing for biological activity. This includes studies on their effects in biological assays, highlighting their potential in medical applications (Vinšová, Kosar, & Kasafírek, 1994).

Conformational Studies for Pharmaceutical Applications : Some cyclic peptides have been analyzed for their conformation, which is crucial in understanding their interactions with biological receptors and potential use as pharmaceutical agents (Siahaan & Lutz, 1994).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(3S,6S,9S,12S,15R,18S,21S,24S)-15-benzyl-12,24-bis(1H-imidazol-5-ylmethyl)-9-(1H-indol-3-ylmethyl)-6-methyl-18,21-bis(2-methylpropyl)-3-propan-2-yl-1,4,7,10,13,16,19,22,25-nonazacycloheptacosane-2,5,8,11,14,17,20,23,26-nonone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H72N14O9/c1-29(2)17-39-49(72)63-40(18-30(3)4)50(73)65-41(19-33-13-9-8-10-14-33)51(74)67-44(22-36-25-56-28-60-36)53(76)66-42(20-34-23-57-38-16-12-11-15-37(34)38)48(71)61-32(7)47(70)68-46(31(5)6)54(77)58-26-45(69)62-43(52(75)64-39)21-35-24-55-27-59-35/h8-16,23-25,27-32,39-44,46,57H,17-22,26H2,1-7H3,(H,55,59)(H,56,60)(H,58,77)(H,61,71)(H,62,69)(H,63,72)(H,64,75)(H,65,73)(H,66,76)(H,67,74)(H,68,70)/t32-,39-,40-,41+,42-,43-,44-,46-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWICBJULPNZMO-AGTGWIOXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CC=CC=C5)CC(C)C)CC(C)C)CC6=CN=CN6)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CC=CC=C5)CC(C)C)CC(C)C)CC6=CN=CN6)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H72N14O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1061.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B597315.png)

![5-(Benzyloxy)-7-phenylimidazo[1,2-a]pyridine](/img/structure/B597316.png)

![2-Oxa-6-azaspiro[3.4]octan-7-one](/img/structure/B597332.png)